molecular formula C22H28N2O3 B1446199 Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate CAS No. 1708126-11-7

Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate

Cat. No. B1446199
M. Wt: 368.5 g/mol
InChI Key: IWSLTQFYEZSWIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1708126-11-7. It has a molecular weight of 368.48 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C22H28N2O3/c1-22(2,3)27-21(26)24-14-12-23(13-15-24)11-10-20(25)19-9-8-17-6-4-5-7-18(17)16-19/h4-9,16H,10-15H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 368.48 . The InChI Code for this compound is 1S/C22H28N2O3/c1-22(2,3)27-21(26)24-14-12-23(13-15-24)11-10-20(25)19-9-8-17-6-4-5-7-18(17)16-19/h4-9,16H,10-15H2,1-3H3 .

Scientific Research Applications

Synthetic Pathways and Chemical Analysis

  • Synthetic Routes for Pharmaceutical Compounds : Some studies focus on the synthesis of complex molecules, including those related to tert-butyl piperazine derivatives. For instance, the development of synthetic pathways for Vandetanib, a notable pharmaceutical compound, showcases the critical role of tert-butyl piperazine derivatives in drug synthesis. These routes aim to improve yield and commercial viability at the manufacturing scale, highlighting the importance of such derivatives in industrial chemistry (Mi, 2015).

Environmental Impact and Applications

  • Environmental Presence of Synthetic Antioxidants : Research on synthetic phenolic antioxidants (SPAs), which may include derivatives similar to tert-butyl piperazine compounds, has indicated their widespread presence in the environment. These studies have examined SPAs in various matrices, including indoor dust and river water, and their potential human exposure through food intake and personal care products. The environmental behavior, human exposure, and toxicity of these compounds are critical areas of research, with future studies recommended to explore novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Material Science and Polymer Applications

  • Plastic Scintillators Based on Polymethyl Methacrylate : Investigations into plastic scintillators for radiation detection have explored the use of naphthalene and its derivatives, which share structural similarities with the compound . These studies aim to enhance the scintillation efficiency and stability of these materials without compromising their performance, thus contributing to advancements in materials science and engineering (Salimgareeva & Kolesov, 2005).

Medicinal Chemistry and Drug Development

  • Piperazine Derivatives for Therapeutic Use : The therapeutic potential of piperazine derivatives, including those structurally related to tert-butyl piperazine compounds, has been extensively reviewed. These derivatives are integral to the design of drugs across various therapeutic areas, such as anticancer, antiviral, and antidepressant applications. The versatility of the piperazine scaffold in medicinal chemistry underscores its significance in the development of new therapeutic agents (Rathi et al., 2016).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl 4-(3-naphthalen-2-yl-3-oxopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-22(2,3)27-21(26)24-14-12-23(13-15-24)11-10-20(25)19-9-8-17-6-4-5-7-18(17)16-19/h4-9,16H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSLTQFYEZSWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123236
Record name 1-Piperazinecarboxylic acid, 4-[3-(2-naphthalenyl)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate

CAS RN

1708126-11-7
Record name 1-Piperazinecarboxylic acid, 4-[3-(2-naphthalenyl)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(2-naphthalenyl)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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